Cas no 1520025-88-0 (1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one)

1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one
- Ethanone, 1-[4-(1-methylethyl)-1,2,3-thiadiazol-5-yl]-
- AKOS018707591
- 1520025-88-0
- EN300-843161
- 1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one
-
- MDL: MFCD23844878
- インチ: 1S/C7H10N2OS/c1-4(2)6-7(5(3)10)11-9-8-6/h4H,1-3H3
- InChIKey: ABSDEITYSBVJRZ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1SN=NC=1C(C)C)C
計算された属性
- せいみつぶんしりょう: 170.05138412g/mol
- どういたいしつりょう: 170.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.158±0.06 g/cm3(Predicted)
- ふってん: 258.1±42.0 °C(Predicted)
- 酸性度係数(pKa): -4.60±0.32(Predicted)
1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843161-0.5g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-843161-10g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 10g |
$4236.0 | 2023-09-02 | ||
Enamine | EN300-843161-5.0g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-843161-1.0g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-843161-0.1g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-843161-5g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 5g |
$2858.0 | 2023-09-02 | ||
Enamine | EN300-843161-0.05g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-843161-2.5g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-843161-10.0g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-843161-1g |
1-[4-(propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one |
1520025-88-0 | 1g |
$986.0 | 2023-09-02 |
1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-oneに関する追加情報
Research Brief on 1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one (CAS: 1520025-88-0): Recent Advances and Applications
The compound 1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one (CAS: 1520025-88-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one as a versatile scaffold in medicinal chemistry. Its thiadiazole core, combined with the propan-2-yl substituent, offers a promising platform for the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, particularly targeting tyrosine kinases implicated in cancer progression. The study reported a 70% inhibition rate at nanomolar concentrations, underscoring its potential as a lead compound.
In addition to its anticancer properties, research has explored its antimicrobial activity. A recent preprint on BioRxiv revealed that derivatives of 1520025-88-0 exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. These findings suggest its applicability in addressing antibiotic resistance, a critical global health challenge.
The compound's mechanism of action has also been a focal point of investigation. Computational docking studies, as reported in a 2024 paper in ACS Chemical Biology, indicate that 1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one interacts with key enzymatic pockets, disrupting cellular signaling pathways. This dual functionality—targeting both kinases and microbial enzymes—positions it as a multifunctional agent in drug development.
Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of 1520025-88-0. Current research, such as a collaborative project between academic and industrial teams documented in Chemical & Engineering News, is focusing on structural modifications to enhance bioavailability and reduce off-target effects. Preliminary results from in vivo models show improved metabolic stability, paving the way for preclinical trials.
In conclusion, 1-4-(propan-2-yl)-1,2,3-thiadiazol-5-ylethan-1-one represents a promising candidate in the pipeline of next-generation therapeutics. Its diverse biological activities and adaptable chemical structure make it a valuable subject for ongoing research. Future studies should prioritize translational applications, including formulation development and toxicology assessments, to fully realize its clinical potential.
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